1-[(5-ethylthiophen-2-yl)sulfonyl]-5-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
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Overview
Description
1-[(5-ETHYL-2-THIENYL)SULFONYL]-5-METHYL-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL is a complex organic compound that features a unique combination of functional groups, including a thienylsulfonyl group, a trifluoromethyl group, and a pyrazol-5-ol moiety
Preparation Methods
The synthesis of 1-[(5-ETHYL-2-THIENYL)SULFONYL]-5-METHYL-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the thienylsulfonyl intermediate: This step involves the sulfonylation of 5-ethyl-2-thiophene using a sulfonyl chloride reagent under basic conditions.
Cyclization to form the pyrazole ring: The intermediate is then reacted with hydrazine derivatives to form the pyrazole ring.
Introduction of the trifluoromethyl group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.
Industrial production methods may involve optimization of these steps to improve yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-[(5-ETHYL-2-THIENYL)SULFONYL]-5-METHYL-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(5-ETHYL-2-THIENYL)SULFONYL]-5-METHYL-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(5-ETHYL-2-THIENYL)SULFONYL]-5-METHYL-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
1-[(5-ETHYL-2-THIENYL)SULFONYL]-5-METHYL-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL can be compared with similar compounds such as:
1-[(5-METHYL-2-THIENYL)SULFONYL]PYRROLIDINE: This compound shares the thienylsulfonyl group but differs in the heterocyclic ring structure.
5-ETHYL-2-THIENYL SULFONE: This compound lacks the pyrazole and trifluoromethyl groups, making it less complex.
TRIFLUOROMETHYL PYRAZOLES: These compounds share the trifluoromethyl and pyrazole moieties but lack the thienylsulfonyl group.
The uniqueness of 1-[(5-ETHYL-2-THIENYL)SULFONYL]-5-METHYL-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H13F3N2O3S2 |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-(5-ethylthiophen-2-yl)sulfonyl-3-methyl-5-(trifluoromethyl)-4H-pyrazol-3-ol |
InChI |
InChI=1S/C11H13F3N2O3S2/c1-3-7-4-5-9(20-7)21(18,19)16-10(2,17)6-8(15-16)11(12,13)14/h4-5,17H,3,6H2,1-2H3 |
InChI Key |
XJSFZSROHFIBNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2C(CC(=N2)C(F)(F)F)(C)O |
Origin of Product |
United States |
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